molecular formula C25H34Br2N6O B12612420 Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- CAS No. 649740-18-1

Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-

Cat. No.: B12612420
CAS No.: 649740-18-1
M. Wt: 594.4 g/mol
InChI Key: SXTRRJUPTSUUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is a complex organic compound that features a urea backbone substituted with bromophenyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage under controlled conditions, often using reagents like phosgene or isocyanates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel materials .

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazinyl group is particularly interesting for its potential interactions with biological targets .

Medicine

Medicinally, compounds with similar structures have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The bromophenyl and piperazinyl groups are known to enhance the bioactivity of molecules .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action for Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromophenyl groups can participate in π-π stacking interactions, while the piperazinyl group can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is unique due to the specific combination of bromophenyl and piperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

649740-18-1

Molecular Formula

C25H34Br2N6O

Molecular Weight

594.4 g/mol

IUPAC Name

1,3-bis[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]urea

InChI

InChI=1S/C25H34Br2N6O/c1-30-9-13-32(14-10-30)23(19-5-3-7-21(26)17-19)28-25(34)29-24(20-6-4-8-22(27)18-20)33-15-11-31(2)12-16-33/h3-8,17-18,23-24H,9-16H2,1-2H3,(H2,28,29,34)

InChI Key

SXTRRJUPTSUUMK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.